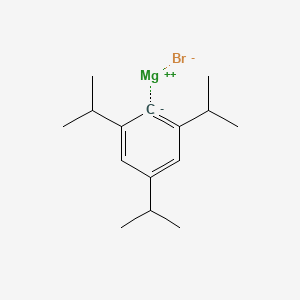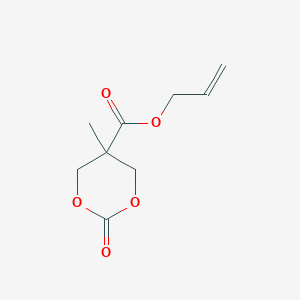![molecular formula C44H48FeP2 B12058731 (S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine, >=97%](/img/structure/B12058731.png)
(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine, >=97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine, >=97% is a chiral organophosphine compound. Organophosphines are widely used in various fields of chemistry, particularly in catalysis and organic synthesis. The compound’s structure includes a ferrocene moiety, which is known for its stability and unique electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine typically involves the following steps:
Formation of the Ferrocene Derivative: The ferrocene derivative is synthesized by reacting ferrocene with a suitable phosphine ligand.
Chiral Resolution: The chiral resolution of the compound is achieved using chiral auxiliaries or chiral catalysts.
Final Coupling: The final coupling step involves the reaction of the chiral ferrocene derivative with di(2-norbornyl)phosphine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine to its corresponding phosphine hydride.
Substitution: The compound can participate in substitution reactions, where the phosphine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum complexes.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine is used as a ligand in asymmetric catalysis. Its chiral nature makes it valuable for enantioselective reactions.
Biology and Medicine
In biology and medicine, the compound may be used in the development of chiral drugs and as a probe for studying biological systems.
Industry
In industry, the compound is used in the synthesis of fine chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of (S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, facilitating various chemical transformations. The ferrocene moiety provides electronic stabilization, while the chiral phosphine ligand induces enantioselectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common organophosphine ligand used in various catalytic reactions.
Ferrocenylphosphine: Similar to the compound but without the chiral norbornyl groups.
Chiral Phosphines: Other chiral phosphines used in asymmetric catalysis, such as BINAP and DIPAMP.
Uniqueness
(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine is unique due to its combination of a ferrocene moiety and chiral phosphine ligand. This combination provides both stability and enantioselectivity, making it valuable for specific catalytic applications.
Eigenschaften
Molekularformel |
C44H48FeP2 |
|---|---|
Molekulargewicht |
694.6 g/mol |
InChI |
InChI=1S/C39H43P2.C5H5.Fe/c1-27(40(38-25-28-19-21-30(38)23-28)39-26-29-20-22-31(39)24-29)34-16-10-17-35(34)36-15-8-9-18-37(36)41(32-11-4-2-5-12-32)33-13-6-3-7-14-33;1-2-4-5-3-1;/h2-18,27-31,38-39H,19-26H2,1H3;1-5H;/t27-,28-,29+,30+,31-,38?,39?,40?;;/m0../s1 |
InChI-Schlüssel |
DQKWEEWLTZFHEZ-FUCBVGRKSA-N |
Isomerische SMILES |
C[C@@H]([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5C[C@H]6CC[C@@H]5C6)C7C[C@@H]8CC[C@H]7C8.[CH]1[CH][CH][CH][CH]1.[Fe] |
Kanonische SMILES |
CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5CC6CCC5C6)C7CC8CCC7C8.[CH]1[CH][CH][CH][CH]1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thieno[2,3-b]thiophene-2,5-dicarbaldehyde](/img/structure/B12058662.png)


![dichlorocadmium;[(2R)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12058683.png)



![1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine](/img/structure/B12058696.png)

![[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;trichloroiron;chloride](/img/structure/B12058704.png)

![1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1)](/img/structure/B12058722.png)

